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Compound of Interest

Compound Name: 4-Oxobutyl benzoate

Cat. No.: B3117955

An In-Depth Technical Guide to Methyl 4-(4-
Oxobutyl)benzoate

IUPAC Name: Methyl 4-(4-oxobutyl)benzoate CAS Number: 106200-41-3

This technical guide provides a comprehensive overview of methyl 4-(4-oxobutyl)benzoate, a
key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and
professionals involved in drug development and organic synthesis. This document details the
compound's physicochemical properties, spectroscopic data, synthesis protocols, and its
pivotal role in the manufacturing of the chemotherapy agent Pemetrexed.

Physicochemical and Spectroscopic Data

The properties of methyl 4-(4-oxobutyl)benzoate are summarized in the tables below. This data
is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of Methyl 4-(4-Oxobutyl)benzoate
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Property Value Source
IUPAC Name Methyl 4-(4-oxobutyl)benzoate =~ PubChem[1]
CAS Number 106200-41-3 PubChem([1]
Molecular Formula C12H1403 PubChem[1]
Molecular Weight 206.24 g/mol PubChem[1]
Appearance CoIorI-ess to pale yellow liquid N/A
or solid

Melting Point 76.5-78 °C N/A

Boiling Point 131 °C at <1 Torr N/A

Density 1.082 + 0.06 g/cm? (Predicted) N/A

N Soluble in Chloroform, DMSO,
Solubility _ N/A
Methanol (slightly)

Table 2: Spectroscopic Data of Methyl 4-(4-Oxobutyl)benzoate
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Technique

Data

1H NMR

Predicted & (ppm): 9.8 (s, 1H, -CHO), 7.9 (d,
2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 3H, -OCHs),
3.0 (t, 2H, -CH2-Ar), 2.8 (t, 2H, -CH2-CHO), 2.1
(quintet, 2H, -CH2-CH2-CH3-)

13C NMR

Predicted & (ppm): 202.0 (-CHO), 166.5 (C=0,
ester), 145.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-
CH), 52.0 (-OCHs), 43.0 (-CH2-), 35.0 (-CH2-),
20.0 (-CH2-)

Mass Spectrometry (EI-MS)

Predicted m/z: 206 (M%), 175 (M* - OCHs), 149
(M* - C4H70), 121 (M* - C4H70 - CO), 91
(C7H7%)

Infrared (IR) Spectroscopy

Predicted v (cm™1): 2950 (C-H, alkyl), 2720 (C-
H, aldehyde), 1720 (C=0, ester), 1685 (C=0,
aldehyde), 1610, 1580 (C=C, aromatic), 1280,
1110 (C-0O, ester)

Note: Experimentally obtained spectral data for
methyl 4-(4-oxobutyl)benzoate is not readily
available in public databases. The data
presented is predicted based on the chemical
structure and typical values for the functional

groups present.

Experimental Protocols

Methyl 4-(4-oxobutyl)benzoate can be synthesized through several established methods in

organic chemistry. Below are detailed protocols for two common synthetic routes, as well as a

key subsequent transformation in the synthesis of Pemetrexed.

Synthesis via Heck Reaction

The Heck reaction provides a reliable method for the carbon-carbon bond formation required to

produce methyl 4-(4-oxobutyl)benzoate from readily available starting materials.
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Reaction: Methyl 4-bromobenzoate + 3-buten-1-ol — Methyl 4-(4-oxobutyl)benzoate
Reagents and Materials:

o Methyl 4-bromobenzoate

» 3-Buten-1-ol

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

o Triethylamine (EtsN)

o Toluene, anhydrous

» Diatomaceous earth

e Hydrochloric acid (1M)

» Saturated sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography
o Hexane and Ethyl acetate

Procedure:

e To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser,
and nitrogen inlet, add methyl 4-bromobenzoate (1 equivalent), palladium(ll) acetate (0.02
equivalents), and triphenylphosphine (0.04 equivalents).

o Flush the flask with nitrogen.
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e Add anhydrous toluene via syringe, followed by 3-buten-1-ol (1.2 equivalents) and
triethylamine (1.5 equivalents).

e Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the mixture to room temperature and filter through a pad of
diatomaceous earth, washing the pad with ethyl acetate.

» Combine the filtrate and washes and concentrate under reduced pressure.

o Dissolve the residue in ethyl acetate and wash sequentially with 1M hydrochloric acid,
saturated sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

e The crude product is then purified by flash column chromatography on silica gel using a
hexane-ethyl acetate gradient to yield pure methyl 4-(4-oxobutyl)benzoate.

Synthesis via Friedel-Crafts Acylation

An alternative approach involves the Friedel-Crafts acylation of a suitable aromatic precursor.

Reaction: Methyl benzoate + Succinic anhydride — 3-(4-carbomethoxybenzoyl)propanoic acid,
followed by reduction.

Reagents and Materials:

o Methyl benzoate

Succinic anhydride

Aluminum chloride (AICI3), anhydrous

Nitrobenzene or Dichloromethane, anhydrous

Ice-cold dilute hydrochloric acid

Sodium bicarbonate solution
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e Anhydrous sodium sulfate

» Appropriate reducing agent (e.g., Triethylsilane and Trifluoroacetic acid for Clemmensen or

Wolff-Kishner reduction conditions)

Procedure:

e Acylation Step:

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous
nitrobenzene or dichloromethane at 0 °C, slowly add a mixture of methyl benzoate (1
equivalent) and succinic anhydride (1.1 equivalents).

Allow the reaction to stir at room temperature for 24-48 hours.

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric
acid.

If using dichloromethane, separate the organic layer. If using nitrobenzene, perform steam
distillation to remove the solvent.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

Concentrate under reduced pressure to obtain the keto-acid intermediate.

e Reduction Step:

[e]

The keto group of 3-(4-carbomethoxybenzoyl)propanoic acid is then selectively reduced to
a methylene group. A common method is a modified Clemmensen reduction.

Dissolve the keto-acid in trifluoroacetic acid and treat with triethylsilane (2-3 equivalents)
at room temperature.

Stir the reaction for 12-24 hours.

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
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o Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium
sulfate, and concentrate.

o The resulting carboxylic acid is then converted to the aldehyde, methyl 4-(4-
oxobutyl)benzoate, through standard functional group transformations (e.g., conversion to
an acyl chloride followed by Rosenmund reduction or conversion to a Weinreb amide
followed by reduction with DIBAL-H).

o-Bromination of Methyl 4-(4-Oxobutyl)benzoate

This compound is a key intermediate in the synthesis of Pemetrexed. The next step in this
synthetic sequence is the selective bromination at the alpha-position to the aldehyde.

Reaction: Methyl 4-(4-oxobutyl)benzoate + Br= — Methyl 4-(3-bromo-4-oxobutyl)benzoate
Reagents and Materials:

o Methyl 4-(4-oxobutyl)benzoate

e Bromine (Brz)

¢ Dichloromethane (CH2Clz), anhydrous
o Acetic acid (catalytic amount)

e Saturated sodium thiosulfate solution
o Saturated sodium bicarbonate solution
e Brine

e Anhydrous sodium sulfate

Procedure:

» Dissolve methyl 4-(4-oxobutyl)benzoate (1 equivalent) in anhydrous dichloromethane in a
flask protected from light.

e Add a catalytic amount of acetic acid.
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e Cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise,
maintaining the temperature below 5 °C.

 Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

e Quench the reaction by adding saturated sodium thiosulfate solution to consume excess
bromine.

o Separate the organic layer and wash it sequentially with saturated sodium bicarbonate
solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield methyl 4-(3-bromo-4-oxobutyl)benzoate, which is often used in the next
step without further purification.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to methyl 4-(4-
oxobutyl)benzoate.

Caption: Synthetic workflow for methyl 4-(4-oxobutyl)benzoate and its subsequent
transformation.

Caption: Key steps in the synthesis of Pemetrexed from methyl 4-(4-oxobutyl)benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["4-Oxobutyl benzoate" IUPAC name and CAS number
(106200-41-3)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3117955#4-oxobutyl-benzoate-iupac-name-and-cas-
number-106200-41-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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